2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide
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Overview
Description
2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a cyano group, a dimethylphenyl group, and a pyridinyl group attached to a propanamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Materials: 2,5-dimethylphenylamine, 3-bromopyridine, acrylonitrile.
Step 1: Nucleophilic substitution reaction between 2,5-dimethylphenylamine and 3-bromopyridine to form N-(2,5-dimethylphenyl)-3-pyridinamine.
Step 2: Michael addition of acrylonitrile to N-(2,5-dimethylphenyl)-3-pyridinamine to form this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
Oxidation: Formation of 2-carboxy-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide.
Reduction: Formation of 2-amino-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano group and aromatic rings may play a role in binding to the target site, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-2-yl)propanamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.
2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)butanamide: Similar structure with a butanamide backbone instead of propanamide.
Uniqueness
2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide is unique due to the specific positioning of the pyridin-3-yl group, which may influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-13(2)16(8-12)20-17(21)15(10-18)9-14-4-3-7-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBIKXDJAAJBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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